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Compound of Interest

Compound Name: 1-Cyclopropylcyclopropan-1-ol
CAS No.: 54251-80-8
Cat. No.: B3329001

Get Quote

Executive Summary

1-Cyclopropylcyclopropan-1-ol (also known as 1,1'-bicyclopropyl-1-ol) represents a unique
class of "butterfly-type" strained alcohols. Possessing two cyclopropyl rings sharing a single
guaternary carbon, this motif stores significant strain energy (~55 kcal/mol) and exhibits high
reactivity toward ring-opening and rearrangement pathways.

This guide outlines the strategic utility of this reagent in accessing spiro[2.3]hexane scaffolds—
increasingly valued in medicinal chemistry as rigid, sp3-rich bioisosteres—and its role as a
latent homoenolate equivalent for palladium-catalyzed cross-couplings.

Synthesis of the Reagent

While 1-cyclopropylcyclopropan-1-ol can be prepared via Grignard addition to dicyclopropy!
ketone, the most efficient and scalable method utilizes the Kulinkovich reaction. This approach
constructs the second cyclopropane ring directly from an ester precursor, avoiding the need for
unstable cyclopropanone intermediates.
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Protocol: Kulinkovich Synthesis of 1-
Cyclopropylcyclopropan-1-ol

Reaction Principle: Titanium(IV)-catalyzed reductive cyclopropanation of ethyl
cyclopropanecarboxylate using ethylmagnesium bromide.

Materials:

Ethyl cyclopropanecarboxylate (1.0 equiv)

Ethylmagnesium bromide (EtMgBr) (2.2 - 2.5 equiv, 3.0 M in Et20)

Titanium(lV) isopropoxide [Ti(OiPr)4] (0.05 - 0.1 equiv)

Solvent: Anhydrous THF or Et20

Step-by-Step Procedure:

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, addition
funnel, and argon inlet.

e Solvent & Catalyst: Charge the flask with anhydrous THF (0.5 M concentration relative to
ester) and ethyl cyclopropanecarboxylate (1.0 equiv). Add Ti(OiPr)a (10 mol%) at room
temperature.

o Grignard Addition: Cool the mixture to 0 °C. Add the EtMgBr solution dropwise over 1 hour.
Note: The slow addition is critical to maintain the catalytic cycle and prevent non-productive
consumption of the titanium species.

o Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. The solution
typically turns dark brown/black, indicating the formation of the titanacyclopropane
intermediate.

e Quench: Cool to 0 °C and carefully quench with saturated aqueous NH4ClI. Caution: Gas
evolution (ethane/ethene) will occur.
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o Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over Na2SOa, and
concentrate in vacuo.

« Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Yield: Typically 75-85%.

Application 1: Synthesis of Spiro[2.3]hexan-4-one

The most distinct application of 1-cyclopropylcyclopropan-1-ol is its acid-catalyzed
rearrangement to form spiro[2.3]hexan-4-one. This transformation exploits the relief of ring
strain and the stability of the cyclopropylcarbinyl cation to expand one ring while keeping the
other intact.

Mechanism & Utility

Upon protonation of the hydroxyl group, water leaves to generate a tertiary cation stabilized by
two cyclopropyl groups. A 1,2-alkyl shift (ring expansion) occurs, converting one cyclopropyl
ring into a cyclobutane, followed by deprotonation to the ketone.

DOT Diagram: Rearrangement Mechanism

Protonation - H20 _ | cyclopropylcarbinyl Cation - 1,2-Alkyl Shift -H+
>

A -1-0l f—————P>|
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1 g Spiro[2.3]hexan-4-one

Click to download full resolution via product page

Caption: Acid-catalyzed expansion of the bis-cyclopropyl alcohol to the spiro[2.3]ketone
scaffold.

Experimental Protocol

» Reagents: Dissolve 1-cyclopropylcyclopropan-1-ol (1.0 equiv) in DCM (0.2 M).
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o Acid Catalyst: Add p-toluenesulfonic acid monohydrate (p-TsOH-Hz20) (1.0 equiv) or aqueous
HBFa4 (48%).

e Reaction: Stir at 0 °C to Room Temperature for 2 hours. Monitor by TLC for disappearance of
the starting alcohol.

e Workup: Quench with sat. NaHCOs. Extract with DCM.

o Result: The product, spiro[2.3]hexan-4-one, is a volatile liquid. Care must be taken during
solvent removal (do not apply high vacuum for extended periods).

Application 2: Palladium-Catalyzed Cross-Coupling

1-Cyclopropylcyclopropan-1-ol serves as a precursor to cyclopropyl ketone homoenolates.
Under palladium catalysis, the strained C—C bond undergoes oxidative addition, allowing for
cross-coupling with aryl halides. This method provides rapid access to aryl cyclopropyl ketones
with chain extension.

Reaction Logic[1][2][3][4]
o Catalyst: Pd(OAc)2 / Phosphine Ligand (e.g., XPhos or PPhs).

e Mechanism: Pd(ll) inserts into the O—H bond, followed by beta-carbon elimination to open
one cyclopropane ring. This generates a Pd-homoenolate that couples with an aryl bromide.

[1]

» Selectivity: The ring opening is driven by the relief of strain. The remaining cyclopropyl group
becomes the substituent on the ketone carbonyl.

Data Summary: Scope of Coupling
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Coupling Partner )
Entry Product Structure Yield (%)
(Ar-Br)

1-Cyclopropyl-3-
1 Bromobenzene yelopropy 82%
phenylpropan-1-one

1-Cyclopropyl-3-(4-
2 4-Bromoanisole methoxyphenyl)propa  78%

n-1-one

1-Cyclopropyl-3-(2-
3 2-Bromotoluene methylphenyl)propan-  71%

1-one

1-Cyclopropyl-3-(3-
4 3-Bromopyridine .y propyl-3-( 65%
pyridyl)propan-1-one

General Protocol[3][6][7]

Catalyst Prep: In a glovebox, mix Pd(OAc)z (5 mol%), Ligand (10 mol%), and Cs2COs (1.5
equiv) in Toluene.

Substrates: Add 1-cyclopropylcyclopropan-1-ol (1.2 equiv) and Aryl Bromide (1.0 equiv).

Conditions: Heat to 80—100 °C for 12 hours in a sealed tube.

Purification: Filter through Celite and purify via silica gel chromatography.

Application 3: Radical Ring Opening (Mn/Fe
Mediated)

Single-electron oxidants like Mn(pic)s or Fe(NOs)s can generate beta-keto radicals from 1-
cyclopropylcyclopropan-1-ol. These radicals can be trapped by electron-deficient alkenes
(e.g., acrylates) to form 1,6-diketones or functionalized cyclopropyl ketones.

Workflow:

e Oxidation: Mn(lll) oxidizes the cyclopropanol oxygen -> Alkoxy radical.
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» Ring Opening: Beta-scission opens one ring -> Beta-keto radical (stabilized by the carbonyl).
» Trapping: Radical adds to an acrylate acceptor.
o Termination: H-abstraction or oxidation/elimination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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